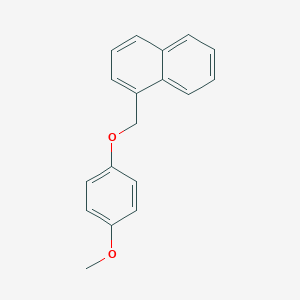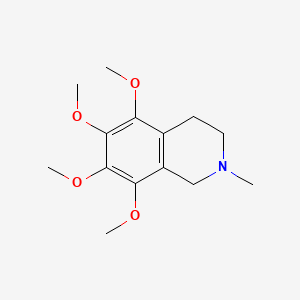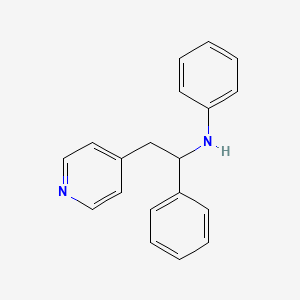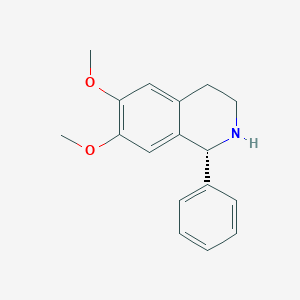
(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. Its unique structure contributes to its biological activity and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to isolate the desired enantiomer
Análisis De Reacciones Químicas
Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives
Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring
Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Bromine or alkyl halides in the presence of a base
Major Products:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or alkylated isoquinolines
Aplicaciones Científicas De Investigación
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Studied for its interaction with various biological targets, including enzymes and receptors
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways
Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection
Comparación Con Compuestos Similares
(S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different biological activities
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the tetrahydro structure, leading to different chemical properties
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Without methoxy groups, affecting its reactivity and biological activity
Uniqueness: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct pharmacological profile and potential therapeutic applications.
This comprehensive overview highlights the significance of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in various fields of research and its potential for future applications
Propiedades
Número CAS |
178032-64-9 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1 |
Clave InChI |
GZGZWZVAJDFXJK-QGZVFWFLSA-N |
SMILES isomérico |
COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


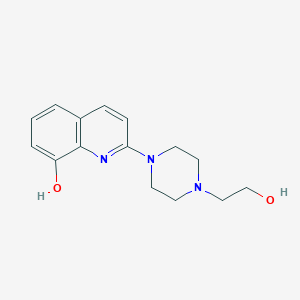

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)

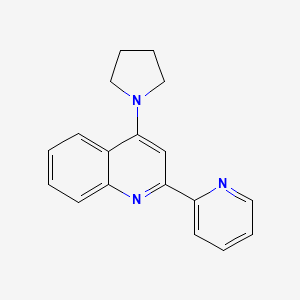
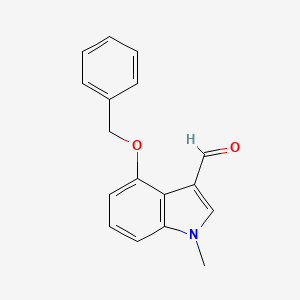
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

